molecular formula C5H8BrFO2 B1267304 2-Bromo-3-fluoro-3-methylbutyric acid CAS No. 50884-94-1

2-Bromo-3-fluoro-3-methylbutyric acid

Cat. No.: B1267304
CAS No.: 50884-94-1
M. Wt: 199.02 g/mol
InChI Key: ZCKLBZQBSTXFHQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-3-methylbutyric acid is an organic compound with the molecular formula C5H8BrFO2 It is a derivative of butyric acid, where the hydrogen atoms at the second and third positions are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-3-methylbutyric acid typically involves the halogenation of 3-methylbutyric acid. The process can be carried out through the following steps:

    Bromination: 3-methylbutyric acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the second position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound to replace the hydrogen atom at the third position with a fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluoro-3-methylbutyric acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-fluoro-3-methylbutyric acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-3-methylbutyric acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

    2-Bromo-3-methylbutyric acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    3-Fluoro-3-methylbutyric acid: Lacks the bromine atom, which may affect its binding properties and reactivity.

    2-Bromo-3-chloro-3-methylbutyric acid: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness: 2-Bromo-3-fluoro-3-methylbutyric acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it valuable for research and industrial applications.

Properties

IUPAC Name

2-bromo-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLBZQBSTXFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311667
Record name 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50884-94-1
Record name NSC244703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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